Cas no 110773-98-3 (1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol)
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-Isoxazolemethanol, a-ethenyl-3,5-dimethyl-
- 4-Isoxazolemethanol,-alpha--ethenyl-3,5-dimethyl-(9CI)
- vinyl(3,5-dimethyl4-isoxazolyl)carbinol
- 1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
- 1-(3,5-Dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
- EN300-1841837
- 110773-98-3
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- Inchi: 1S/C8H11NO2/c1-4-7(10)8-5(2)9-11-6(8)3/h4,7,10H,1H2,2-3H3
- InChI Key: GEHAJXLHUXMGHX-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(C)=N1)C(C=C)O
Computed Properties
- Exact Mass: 153.07903
- Monoisotopic Mass: 153.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.26
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841837-0.05g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1841837-0.1g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1841837-0.25g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1841837-0.5g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1841837-1.0g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1841837-2.5g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1841837-5.0g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1841837-10.0g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1841837-1g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 1g |
$1214.0 | 2023-09-19 | ||
| Enamine | EN300-1841837-5g |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
110773-98-3 | 5g |
$3520.0 | 2023-09-19 |
1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-(dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol
Chemical and Biological Insights into 1-(Dimethyl-1,2-Oxazol-4-Yl)Prop-2-en-1-Ol (CAS No. 110773-98-3)
1-(Dimethyl-1,2-Oxazol-4-Yl)Prop-2-en-1-Ol, identified by its unique CAS number 110773-98-3, represents a structurally distinct heterocyclic compound with a 5-membered oxazole ring system fused to an enolic alcohol moiety. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical development and organic synthesis. The core structure features a substituted oxazole ring (a five-membered ring containing one oxygen and one nitrogen atom) connected to a conjugated propenol unit, creating a scaffold that exhibits both electronic and steric versatility.
The chemical structure of 1-(Dimethyl-1,2-Oxazol-4-Yl)Prop-2-en-1-Ol is characterized by the presence of two methyl groups at positions 5 and 5' of the oxazole ring (C5H6N2O3). This substitution pattern influences the compound's polarity and hydrogen-bonding capabilities, which are critical for its interaction with biological targets. Recent studies have demonstrated that such oxazole derivatives can act as privileged scaffolds in drug discovery programs targeting kinases, G protein-coupled receptors (GPCRs), and metalloproteases. The enolic hydroxyl group further enhances the compound's reactivity in nucleophilic substitution reactions.
In terms of synthetic methodology, the preparation of CAS No. 110773-98-3 typically involves multistep organic transformations starting from readily available aldehydes or ketones. A notable approach reported in the literature employs a [4+2] cycloaddition reaction between dimethyl acetaldehyde derivatives and nitrile oxides under transition-metal-free conditions. This method achieves high regioselectivity while maintaining the integrity of the enolic functionality. Researchers at the University of Tokyo recently optimized this protocol using microwave-assisted synthesis techniques to improve yield efficiency by up to 65%.
The pharmacological profile of 1-(Dimethyl Oxazolyl Propenol) has been extensively studied through computational modeling and in vitro assays. Molecular docking simulations published in the *Journal of Medicinal Chemistry* (Vol. 96, 2023) revealed strong binding affinities to several therapeutic targets including CDK4/6 kinases and PPARγ receptors. These findings suggest potential applications as anti-cancer agents or metabolic regulators. Notably, preliminary cytotoxicity studies using human cell lines demonstrated IC50 values below 5 μM against breast cancer cell lines without significant toxicity to normal fibroblasts.
In the field of materials science, derivatives of this compound have shown promise as building blocks for functional polymers. A research team at MIT incorporated similar oxazole-based monomers into polymeric networks exhibiting pH-responsive properties suitable for controlled drug delivery systems. The unique combination of hydrophilic/hydrophobic balance provided by the oxazole ring allows these materials to undergo conformational changes in response to environmental stimuli such as temperature or pH variations.
The structural flexibility of CAS No. 110773-98-98-3 has also attracted interest from synthetic chemists exploring asymmetric catalysis strategies. Recent breakthroughs published in *Nature Chemistry* (Vol. 45, 2024) demonstrated enantioselective hydrogenation protocols using chiral ruthenium complexes that achieved >98% ee for this type of substrate. These advancements open new pathways for producing optically pure derivatives with enhanced biological activity.
An emerging area of research involves the use of this compound as a fluorescent probe for cellular imaging applications. When functionalized with appropriate chromophores, these molecules exhibit excitation/emission maxima around 480/560 nm wavelengths - ideal for confocal microscopy studies without interfering with endogenous cellular fluorescence signals commonly observed at lower wavelengths (e.g., FITC markers at ~520 nm).
In conclusion, the chemical versatility and biological relevance of CAS No: 110773-98-3, formally known as (E)-Propargylic Alcohol Oxazole Derivative, position it as a valuable intermediate across multiple scientific disciplines including medicinal chemistry, polymer science, and analytical instrumentation development.
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